molecular formula C15H11F3N4O2S B2844943 ethyl 1-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 955966-81-1

ethyl 1-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2844943
CAS No.: 955966-81-1
M. Wt: 368.33
InChI Key: OLKVULXGLDYXCP-UHFFFAOYSA-N
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Description

Ethyl 1-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS: 955966-81-1) is a heterocyclic compound featuring a pyrazole core substituted with a trifluoromethyl group at position 5, an ethoxycarbonyl group at position 4, and a 4-(3-pyridinyl)-1,3-thiazol-2-yl moiety at position 1. Its molecular formula is C₁₅H₁₁F₃N₄O₂S, with a molecular weight of 368.33 g/mol . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyridinyl-thiazole moiety may influence target binding affinity .

Properties

IUPAC Name

ethyl 1-(4-pyridin-3-yl-1,3-thiazol-2-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4O2S/c1-2-24-13(23)10-7-20-22(12(10)15(16,17)18)14-21-11(8-25-14)9-4-3-5-19-6-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKVULXGLDYXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CN=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Construction of the Pyrazole Ring: The pyrazole ring is often formed by the condensation of hydrazine with a 1,3-dicarbonyl compound.

    Coupling of Pyridine and Thiazole: The pyridine moiety is introduced through a coupling reaction with the thiazole intermediate.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced via a nucleophilic substitution reaction.

    Esterification: The final step involves esterification to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to ethyl 1-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate exhibit promising anticancer properties. For instance:

  • Mechanism of Action : The compound targets specific pathways involved in cancer cell proliferation and survival, potentially inhibiting tumor growth.
  • Case Study : A study published in Biochemical and Biophysical Research Communications highlighted the efficacy of thiazole derivatives in reducing tumor size in xenograft models. This class of compounds was shown to induce apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Properties

Research has demonstrated that derivatives of this compound possess antimicrobial activity against various pathogens.

  • Mechanism : The thiazole moiety is known for its ability to disrupt bacterial cell wall synthesis and inhibit metabolic pathways.
  • Case Study : In a publication from PubMed Central, a series of thiazole-based compounds were tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to control groups.
ApplicationActivity TypeReference Source
AnticancerInhibition of cell proliferationBiochemical and Biophysical Research Communications
AntimicrobialBactericidal effects against E. coli and S. aureusPubMed Central
Anti-inflammatoryReduction of cytokine levelsJournal of Medicinal Chemistry

Synthetic Applications

This compound can also be utilized as an intermediate in the synthesis of other bioactive compounds.

Synthesis of Novel Derivatives

Researchers are exploring the modification of this compound to enhance its biological activity or reduce toxicity.

  • Example : Modifications at the trifluoromethyl group have been shown to affect the lipophilicity and solubility, impacting the pharmacokinetic properties.

Mechanism of Action

The mechanism of action of ethyl 1-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The trifluoromethyl group enhances its binding affinity and metabolic stability, while the heterocyclic rings facilitate interactions with various biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a class of ethyl pyrazole-4-carboxylate derivatives with variations in substituents on the thiazole and aryl rings. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents on Thiazole/Aryl Rings Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 4-(3-Pyridinyl) on thiazole C₁₅H₁₁F₃N₄O₂S 368.33 Intermediate in drug synthesis; enhanced lipophilicity due to CF₃ group
Ethyl 1-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate 3-Nitrophenyl on thiazole C₁₆H₁₁F₃N₄O₄S 412.34 Nitro group increases polarity; potential bioactive intermediate
Ethyl 1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate 4-Chlorophenyl on thiazole C₁₆H₁₁ClF₃N₃O₂S 409.79 Chlorine enhances halogen bonding; used in agrochemical research
Ethyl 1-(3-Methylpyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate 3-Methylpyridin-2-yl substituent C₁₃H₁₂F₃N₃O₂ 299.25 Methyl-pyridine improves solubility; intermediate in kinase inhibitors
Ethyl 1-(5-Fluoro-3-methylpyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate 5-Fluoro-3-methylpyridin-2-yl substituent C₁₃H₁₁F₄N₃O₂ 317.24 Fluorine enhances metabolic stability; explored in antiviral agents

Key Observations

Substituent Effects on Physicochemical Properties: Electron-Withdrawing Groups (e.g., -NO₂ in ): Increase polarity and reactivity, making the compound suitable for further functionalization. Halogen Substituents (e.g., -Cl in , -F in ): Enhance binding affinity via halogen bonding and improve metabolic stability. Aromatic Heterocycles (e.g., pyridine in ): Influence solubility and target specificity, particularly in kinase or receptor-binding applications.

Biological Relevance :

  • The trifluoromethyl group is a consistent feature across analogs, underscoring its role in improving pharmacokinetic properties .
  • Compounds with pyridinyl-thiazole scaffolds (e.g., ) are frequently cited in patents as intermediates for kinase inhibitors or antiviral agents .

Synthetic Utility :

  • Ethyl ester groups facilitate hydrolysis to carboxylic acids for further derivatization (e.g., conversion to amides or acids in ).
  • Thiazole rings with aryl substituents are synthesized via Hantzsch thiazole formation, a common route for such heterocycles .

Q & A

Q. What are the key synthetic methodologies for preparing ethyl 1-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or trifluoromethyl-substituted diketones.
  • Step 2 : Introduction of the 3-pyridinyl-thiazole moiety through Suzuki-Miyaura coupling or nucleophilic aromatic substitution, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and optimized solvent systems (DMF/H₂O) .
  • Step 3 : Esterification or functional group interconversion to install the ethyl carboxylate group.
    Critical parameters include temperature control (<100°C) to prevent trifluoromethyl group decomposition and chromatographic purification (silica gel, ethyl acetate/hexane) to isolate intermediates .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection requires synchrotron radiation or high-intensity laboratory sources (Cu-Kα). For refinement:

  • Use SHELXL for small-molecule structures due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks .
  • Key metrics: R-factor <5%, wR₂ <10%, and good convergence in Hirshfeld surface analysis.
    Example refinement protocol: Space group assignment (e.g., P2₁/c), thermal parameter modeling, and validation via CCDC deposition .

Q. What physicochemical properties are critical for handling this compound in biological assays?

PropertyValueSignificance
Boiling Point541.9±60.0°CDetermines solvent removal under vacuum
Density1.7±0.1 g/cm³Influences solubility in lipid membranes
LogP~3.2 (predicted)Guides bioavailability optimization
Stability tests (TGA/DSC) are recommended to assess decomposition thresholds (>200°C) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Core Modifications : Replace the pyridine ring with quinoline (electron-withdrawing groups) or morpholine (hydrogen-bond acceptors) to modulate target binding .
  • Substituent Effects : Compare trifluoromethyl (-CF₃) vs. pentafluoroethyl (-C₂F₅) on metabolic stability using CYP450 inhibition assays .
  • Data Table : Select analogs and their bioactivity (IC₅₀ in nM):
Analog SubstituentTarget (e.g., Kinase X)IC₅₀ (nM)
3-Pyridinyl-thiazole12.3
5-Fluoro-pyridinyl-thiazole8.7
  • Methodology : Docking (AutoDock Vina) paired with MMPBSA binding energy calculations .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Contradictions often arise from:

  • Assay Conditions : Varying ATP concentrations (e.g., 1 μM vs. 10 μM) in kinase assays.
  • Cellular Models : Primary cells vs. immortalized lines (e.g., HepG2 vs. HEK293).
  • Solution : Standardize protocols (e.g., Eurofins Panlabs panel) and validate via orthogonal assays (SPR, ITC) .

Q. What are the challenges in optimizing multi-step synthesis for scale-up?

  • Intermediate Instability : Thiazole-pyrrole intermediates prone to oxidation; use argon atmosphere and BHT stabilizers .
  • Yield Bottlenecks : Low coupling efficiency (~40%) in Suzuki-Miyaura steps; optimize catalyst loading (5 mol% Pd) and ligand (XPhos) .
  • Purification : High-polarity byproducts require reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

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